(4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone
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Overview
Description
(4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone typically involves the Biginelli reaction, which is a three-component condensation reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. Common catalysts include Brønsted or Lewis acids such as hydrochloric acid (HCl) or acetic acid (AcOH) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and catalysis .
Biology
In biological research, this compound is investigated for its potential as a calcium channel blocker. It has shown promise in preliminary studies for its ability to modulate ion channels, which are crucial for various physiological processes .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antihypertensive agents. They are also studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone involves its interaction with molecular targets such as ion channels and enzymes. It acts as a calcium channel blocker by binding to specific sites on the channel, thereby inhibiting calcium ion influx. This modulation of ion channels can lead to various physiological effects, including vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
- (5-Acetyl-6-Methyl-4-(1,3-Diphenyl-1H-Pyrazol-4-yl)-3,4-Dihydropyrmidin-2(1H)-Thione)
Uniqueness
What sets (4-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)(phenyl)methanone apart from similar compounds is its unique combination of a pyrimidine ring with a phenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
(6-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H14N2O/c1-9-7-8-13-12(14-9)11(15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
InChI Key |
HGFUSGHLERHMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C(N1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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